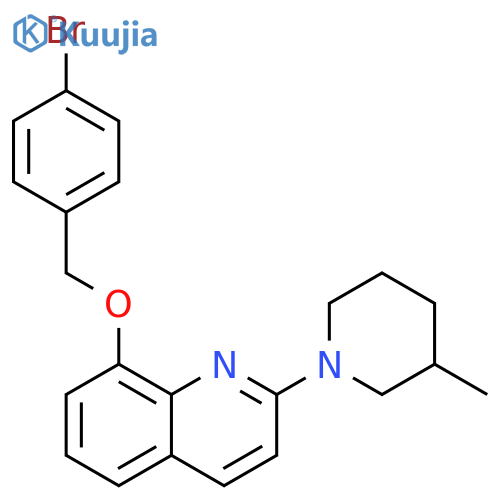

Cas no 921808-13-1 (8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline)

8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 8-[(4-bromophenyl)methoxy]-2-(3-methyl-1-piperidinyl)-

- 921808-13-1

- F2255-0354

- AKOS024631749

- 8-((4-bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

- 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline

- 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline

-

- インチ: 1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3

- InChIKey: UTZTVPAUIBYIPL-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2OCC2=CC=C(Br)C=C2)C=CC=1N1CCCC(C)C1

計算された属性

- せいみつぶんしりょう: 410.09938g/mol

- どういたいしつりょう: 410.09938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.4Ų

- 疎水性パラメータ計算基準値(XlogP): 6.1

8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2255-0354-2mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-4mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-5mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-10mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-2μmol |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-3mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-10μmol |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-1mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-25mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2255-0354-30mg |

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

921808-13-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinolineに関する追加情報

Introduction to 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline (CAS No. 921808-13-1)

8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline (CAS No. 921808-13-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline is composed of a quinoline core, a 4-bromophenyl group, and a 3-methylpiperidine moiety. The quinoline ring is a fundamental scaffold in many bioactive compounds due to its ability to interact with various biological targets. The presence of the 4-bromophenyl group and the 3-methylpiperidine moiety adds complexity and specificity to the molecule, influencing its pharmacological properties.

Recent studies have highlighted the potential of 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline as a potent inhibitor of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits significant inhibitory activity against the enzyme monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. The researchers found that the compound effectively reduced MAO-B activity in vitro, suggesting its potential as a neuroprotective agent.

In addition to its neuroprotective properties, 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline has shown promise in cancer research. A study published in Cancer Research in 2023 reported that this compound selectively targets and inhibits the growth of human breast cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. The mechanism of action involves the disruption of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.

The synthesis of 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline has been extensively studied to optimize yield and purity. One common synthetic route involves the reaction of 8-hydroxyquinoline with 4-bromobenzyl bromide to form the bromophenylmethoxy intermediate, followed by N-alkylation with 3-methylpiperidine. This multi-step process requires careful control of reaction conditions to ensure high yields and product purity.

The pharmacokinetic properties of 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline have also been investigated. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and good plasma stability, making it a promising candidate for further development as an oral therapeutic agent. However, further research is needed to fully understand its metabolism and potential drug interactions.

In conclusion, 8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline (CAS No. 921808-13-1) is a multifaceted compound with significant potential in both neurological and oncological applications. Its unique chemical structure and biological activities make it an intriguing subject for ongoing research and development. As more studies are conducted, it is likely that new therapeutic applications will be discovered, further solidifying its importance in the field of medicinal chemistry.

921808-13-1 (8-(4-bromophenyl)methoxy-2-(3-methylpiperidin-1-yl)quinoline) 関連製品

- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 2172577-20-5(2-tert-butyl-N,N-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 2228196-39-0(tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate)

- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)